[2,4'-Bipyridine]-3,3'-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,4’-Bipyridine]-3,3’-dicarboxylic acid: is an organic compound that belongs to the family of bipyridines. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. This particular compound is characterized by the presence of carboxylic acid groups at the 3 and 3’ positions of the bipyridine structure. It is a versatile ligand in coordination chemistry and has applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2,4’-Bipyridine]-3,3’-dicarboxylic acid typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide, triphenylphosphine, tetraethylammonium iodide, and zinc powder . The reaction conditions are carefully controlled to achieve high yields.
Industrial Production Methods: Industrial production of [2,4’-Bipyridine]-3,3’-dicarboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: [2,4’-Bipyridine]-3,3’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The bipyridine structure allows for substitution reactions at the pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation and nitration reactions can be performed using halogens and nitric acid, respectively.
Major Products:
Oxidation: N-oxides of [2,4’-Bipyridine]-3,3’-dicarboxylic acid.
Reduction: Alcohols or aldehydes derived from the carboxylic acid groups.
Substitution: Halogenated or nitrated bipyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: [2,4’-Bipyridine]-3,3’-dicarboxylic acid is widely used as a ligand in coordination chemistry.
Biology and Medicine: The compound’s ability to form complexes with metal ions makes it useful in biological research. It is used in the development of metal-based drugs and as a probe for studying metal ion interactions in biological systems .
Industry: In the industrial sector, [2,4’-Bipyridine]-3,3’-dicarboxylic acid is employed in the synthesis of advanced materials, including coordination polymers and metal-organic frameworks. These materials have applications in gas storage, separation, and catalysis .
Wirkmechanismus
The mechanism of action of [2,4’-Bipyridine]-3,3’-dicarboxylic acid primarily involves its role as a ligand. It coordinates with metal ions through the nitrogen atoms of the pyridine rings and the oxygen atoms of the carboxylic acid groups. This coordination can influence the electronic properties of the metal center, leading to various catalytic and biological effects .
Vergleich Mit ähnlichen Verbindungen
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar properties but different substitution patterns.
4,4’-Bipyridine: Another bipyridine derivative known for its use in the synthesis of coordination polymers and metal-organic frameworks.
Uniqueness: [2,4’-Bipyridine]-3,3’-dicarboxylic acid is unique due to the specific positioning of the carboxylic acid groups, which can lead to distinct coordination geometries and reactivity compared to other bipyridine derivatives .
Eigenschaften
Molekularformel |
C12H8N2O4 |
---|---|
Molekulargewicht |
244.20 g/mol |
IUPAC-Name |
2-(3-carboxypyridin-4-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H8N2O4/c15-11(16)8-2-1-4-14-10(8)7-3-5-13-6-9(7)12(17)18/h1-6H,(H,15,16)(H,17,18) |
InChI-Schlüssel |
PVSBGUVURMRTDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)C2=C(C=NC=C2)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.